- Fast synthesis of substituted N-phenylanthranilic acids using Ullmann condensation under microwave irradiation in dry media, Synthetic Communications, 2006, 36(3), 271-277
Cas no 91-40-7 (Fenamic acid)
Fenamic acid structure
Product Name:Fenamic acid
Numero CAS:91-40-7
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00002421
CID:34600
PubChem ID:4386
Update Time:2025-03-14
Fenamic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Phenylanthranilic acid
- Diphenylamine-2-carboxylic acid
- N-Phenyl 2-Aminobenzoic Acid
- Benzoic acid, 2-(phenylamino)-
- N-Phenyl o-aminobenzoic acid
- 2-anilinobenzoic acid
- DPC
- 2-(Phenylamino)benzoic acid
- Fenamic acid
- Phenylanthranilic acid
- 2-Carboxydiphenylamine
- o-Anilinobenzoic acid
- N-Phenyl-o-aminobenzoic acid
- N-Phenyl-2-aminobenzoic acid
- Anthranilic acid, N-phenyl-
- 2-Phenylamino-benzoic acid
- N-Phenylanthranilic
- 952VN06WBB
- ZWJINEZUA
- NCGC00093536-04
- CHEMBL23832
- AKOS000118791
- 2-phenylazanylbenzoic acid
- KBio2_002302
- FT-0631438
- HMS3402H03
- CBDivE_001949
- HMS3373F04
- MLS-0412242.P016
- NCGC00014989-06
- EINECS 202-066-8
- diphenylamine carboxylate
- NCGC00014989-02
- NCGC00093536-02
- PhenylanthranilsA currencyure
- BCBcMAP01_000076
- SY048561
- NCGC00014989-07
- ZWJINEZUASEZBH-UHFFFAOYSA-
- HMS2232G15
- SB78726
- W-100309
- F3145-3322
- Z57127451
- KBioSS_002304
- AMY40863
- BRN 1456607
- N-PHENYLANTHRANILIC ACID [MI]
- KBio3_000282
- BIDD:GT0820
- DPC cpd
- Bio1_000122
- DTXSID6059025
- KBio2_004870
- DS-14719
- D03APP
- SPECTRUM1505156
- STK089446
- Bio1_001100
- NCGC00093536-06
- LP00011
- BB 0255314
- ortho-anilinobenzoic acid
- KBio2_007438
- NCGC00093536-03
- NSC-4273
- KBio3_000281
- N-phenylanthranilsyre
- HMS1361H03
- BRD-K80863915-001-02-9
- EN300-18386
- N-phenyl-ortho-aminobenzoic acid
- phenyl anthranilic acid
- NSC 215211
- HY-W040265
- 2-anilino-benzoic acid
- SR-01000075342
- KBioGR_002302
- Bio1_000611
- KBio2_000141
- HMS1791H03
- KBioGR_000141
- o-(Phenylamino)benzoic acid
- KBio2_002709
- KBio3_002782
- NSC-215211
- SCHEMBL25828
- A843855
- D0873
- CBiol_001836
- Tox21_500011
- N-Phenylanthranilic acid, 98%
- N-Phenylanthranilic acid, technical, >=95% (T)
- NCGC00014989-05
- GTPL4182
- EU-0100011
- BBL008122
- Phenyl anthranilic acid (all isomers)
- NCGC00093536-01
- Lopac0_000011
- D70372
- NCGC00014989-03
- CHEBI:34756
- s5517
- AE-641/02494034
- Oprea1_622264
- IDI1_033891
- MLS-0412242
- Bio2_000621
- NCGC00014989-01
- InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
- SR-01000075342-1
- SDCCGMLS-0412242.P028
- AI3-08880
- NSC215211
- BSPBio_001421
- Diphenylamine-2-carboxylic acid; DPC
- KBioSS_000141
- SMR001230825
- SR-01000075342-2
- n-phenyl anthranilic acid
- NCGC00014989-04
- NSC4273
- CS-W021005
- NCGC00093536-05
- 91-40-7
- BRD-K80863915-001-05-2
- HMS3260C03
- HMS1989H03
- LS-20563
- Lopac-144509
- MFCD00002421
- cMAP_000012
- KBio2_005277
- SDCCGSBI-0050000.P002
- Diphenylaminecarboxylic acid-(2)
- Oprea1_414882
- NCGC00014989-12
- NCGC00260696-01
- N-phenyl-anthranilic acid
- BDBM50337278
- NCGC00014989-08
- UNII-952VN06WBB
- diphenylamine-2-carboxylate
- Bio2_000141
- Q498436
- MLS002153472
- CCG-204107
- 2-(Phenylamino)benzoic acid (ACI)
- Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)
- DPC (chloride channel inhibitor)
- NSC 4273
- o-Carboxydiphenylamine
- NS00007989
- DB-057256
- benzoic acid, 2-anilino-
-
- MDL: MFCD00002421
- Inchi: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
- Chiave InChI: ZWJINEZUASEZBH-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O
- BRN: 1456607
Proprietà calcolate
- Massa esatta: 213.07900
- Massa monoisotopica: 213.078979
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 236
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 49.3
- Carica superficiale: 0
- Conta Tautomer: 4
Proprietà sperimentali
- Colore/forma: Cristalli bianchi a scaglie.
- Densità: 1.1544 (rough estimate)
- Punto di fusione: 182-185 °C (lit.)
- Punto di ebollizione: 353.22°C (rough estimate)
- Punto di infiammabilità: 186.7°C
- Indice di rifrazione: 1.5700 (estimate)
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 49.33000
- LogP: 3.20140
- Solubilità: 溶于热乙醇,微溶于热水、热苯及乙醚。
- Merck: 7273
- FEMA: 3470
Fenamic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36-S24/25
- RTECS:CB3730000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Conservare il contenitore chiuso quando non in uso Conservare in contenitori ben chiusi Conservare in un luogo fresco \ asciutto \ ben ventilato, lontano da sostanze incompatibili
- Classe di pericolo:IRRITANT
- TSCA:Yes
Fenamic acid Dati doganali
- CODICE SA:29224995
- Dati doganali:
Codice doganale cinese:
2922499990Panoramica:
2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
P. Animali e piante importati\Quarantena di prodotti animali e vegetali
D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali
Fenamic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0686510243- 25g |
Fenamic acid |
91-40-7 | 99% | 25g |
¥ 48.2 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8209790100 |
N-Phenylanthranilic acid |
91-40-7 | for synthesis | 100G |
237.85 | 2021-05-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0873-25g |
Fenamic acid |
91-40-7 | 98.0%(LC&T) | 25g |
¥405.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PF694-25g |
Fenamic acid |
91-40-7 | 98% | 25g |
¥66.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PF694-100g |
Fenamic acid |
91-40-7 | 98% | 100g |
¥242.0 | 2022-05-30 | |
| Matrix Scientific | 025959-500mg |
2-Anilinobenzoic acid |
91-40-7 | 500mg |
$199.00 | 2023-09-11 | ||
| Fluorochem | 222123-25g |
N-Phenylanthranilic acid |
91-40-7 | 95% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 222123-100g |
N-Phenylanthranilic acid |
91-40-7 | 95% | 100g |
£29.00 | 2022-03-01 | |
| TRC | P308550-10g |
N-Phenylanthranilic Acid |
91-40-7 | 10g |
$ 69.00 | 2023-09-06 | ||
| TRC | P308550-25g |
N-Phenylanthranilic Acid |
91-40-7 | 25g |
$ 109.00 | 2023-09-06 |
Fenamic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate ; 1.5 min, 150 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Water ; 5 min, heated; 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Microwave assisted synthesis of N-phenylanthranilic acids in water, Journal of Chemical Research, 2005, (9), 561-563
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 8 h, 110 °C
Riferimento
- Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents, Bioorganic & Medicinal Chemistry, 2022, 55,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: myo-Inositol , Copper , Tetrabutylammonium hydrogen sulfate Solvents: Water ; 24 h, 100 °C
Riferimento
- "On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic system, Tetrahedron Letters, 2019, 60(29), 1938-1941
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , (2E)-2-[Phenyl(phenylamino)methylene]-3(2H)-benzofuranone Solvents: tert-Butanol ; 1 min, rt; 10 min, 80 °C
Riferimento
- Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions, Asian Journal of Organic Chemistry, 2022, 11(1),
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Silver nitrate Solvents: Water ; 5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire, Journal of Organometallic Chemistry, 2022, 979,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt
Riferimento
- Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Ethanol , Water ; rt
1.2 Reagents: Potassium hydroxide ; rt → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Potassium hydroxide ; rt → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions., Organic Letters, 2011, 13(9), 2196-2199
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ; 2.5 h, reflux
Riferimento
- The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones, Heterocycles, 2012, 84(2), 1383-1389
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 100 °C
Riferimento
- Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides, Asian Journal of Organic Chemistry, 2022, 11(7),
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Copper bromide (CuBr) Solvents: 1,2-Dichloroethane ; 3 - 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Copper , Cuprous iodide Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Water ; pH 3 - 4, 0 °C
1.3 Solvents: Ethyl acetate ; 10 min
1.2 Reagents: Water ; pH 3 - 4, 0 °C
1.3 Solvents: Ethyl acetate ; 10 min
Riferimento
- Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc Expression, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Cupric acetate Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt
Riferimento
- A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives, Journal of Chemical Research, 2006, (5), 342-344
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Ethylene glycol , Potassium carbonate Catalysts: Copper, dichlorobis(pyridine)- Solvents: Ethylene glycol ; 20 min, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines, Journal of Chemical Research, 2007, (10), 587-589
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives, Journal of Organic Chemistry, 2014, 79(16), 7451-7458
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ; 6 min, heated
Riferimento
- Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions, Chinese Chemical Letters, 2009, 20(7), 784-788
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium (polymer-incarcerated) , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Ethanol , Toluene , Water ; 18 h, 90 °C
1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
1.3 Reagents: Acetic acid
1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
1.3 Reagents: Acetic acid
Riferimento
- Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dibenzylideneacetone)palladium , Bis(1,1-dimethylethyl)[2′-(1-methylethoxy)[1,1′-binaphthalen]-2-yl]phosphine Solvents: tert-Butanol ; 20 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; pH 3
Riferimento
- Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides, Tetrahedron, 2011, 67(48), 9405-9410
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Copper Solvents: Nitrobenzene ; 5 h, 140 °C
Riferimento
- A new synthetic method of di-9-acridinyl derivatives of amines, Hecheng Huaxue, 2002, 10(1), 65-67
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Nitrobenzene ; 3 h, reflux
Riferimento
- Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis, Journal of Chromatography A, 2017, 1491, 98-107
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Chloroform
Riferimento
- A novel route for progenitors of carbazoles with a view to study larvicidal properties, Journal of the Indian Chemical Society, 1988, 65(12), 876-8
Fenamic acid Raw materials
- O-chlorobenzoic acid
- o-Iodobenzoic acid
- Methyl 2-bromobenzoate
- 2-Bromobenzoic acid
- Benzaldehyde, 2-(phenylamino)-
- Phenyl(2,4,6-trimethoxyphenyl)iodonium
- 1-Phenyl-3,1-Benzoxazine-2,4-Dione
- Isatoic anhydride
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- Benzoic acid, 2-(methylphenylamino)-, methyl ester
- 2-Anilinobenzoic acid methyl ester
Fenamic acid Preparation Products
Fenamic acid Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:91-40-7)N-Phenylanthranilic Acid
Numero d'ordine:LE14177
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:10
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:91-40-7)Fenamic acid
Numero d'ordine:A843855
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:01
Prezzo ($):240.0
Email:sales@amadischem.com
Fenamic acid Letteratura correlata
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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